(S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine: A Dual-Function PROTAC for Smad3 Degradation and HIF-α Stabilization
(S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine: A Dual-Function PROTAC for Smad3 Degradation and HIF-α Stabilization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine is a novel bifunctional proteolysis targeting chimera (PROTAC). This molecule is engineered to simultaneously induce the degradation of Smad3, a key transducer of TGF-β signaling, and promote the stabilization of Hypoxia-Inducible Factor-alpha (HIF-α), a master regulator of the cellular response to low oxygen. This dual activity presents a unique therapeutic potential in diseases where both pathways are dysregulated, such as in certain cancers and fibrotic conditions. This technical guide provides a comprehensive overview of the available data, experimental methodologies, and the underlying signaling pathways associated with this compound.
Mechanism of Action
(S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine functions as a molecular bridge, bringing together the von Hippel-Lindau (VHL) E3 ubiquitin ligase and the target protein, Smad3. The (S,R,S)-AHPC moiety serves as the VHL ligand, while the benzofuranylmethyl-pyridine portion is designed to bind to Smad3. This proximity facilitates the VHL-mediated polyubiquitination of Smad3, marking it for degradation by the 26S proteasome.
Concurrently, by occupying the substrate recognition site of VHL, the PROTAC competitively inhibits the binding of hydroxylated HIF-α subunits. Under normoxic conditions, HIF-α is continuously hydroxylated by prolyl hydroxylases (PHDs) and subsequently targeted by VHL for degradation. By blocking this interaction, (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine leads to the accumulation and stabilization of HIF-α, thereby activating downstream hypoxic response pathways.
Signaling Pathways
The dual functionality of this PROTAC impacts two critical signaling cascades: the TGF-β/Smad pathway and the VHL/HIF-α pathway.
TGF-β/Smad3 Signaling Pathway and its Inhibition
The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a pivotal role in cell growth, differentiation, and extracellular matrix production.[1][2] Upon ligand binding, TGF-β receptors phosphorylate and activate Smad2 and Smad3.[1][2] Activated Smad3 then forms a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes.[1][3] Dysregulation of this pathway is implicated in fibrosis and cancer progression. (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine induces the degradation of Smad3, thereby inhibiting the downstream transcriptional effects of TGF-β signaling.
VHL/HIF-α Signaling Pathway and its Stabilization
Under normal oxygen levels (normoxia), HIF-α subunits are hydroxylated by prolyl hydroxylase domain enzymes (PHDs).[4][5] This post-translational modification allows the von Hippel-Lindau (VHL) protein, a component of an E3 ubiquitin ligase complex, to recognize and bind HIF-α, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5] During hypoxia, the lack of oxygen inhibits PHD activity, causing HIF-α to stabilize, translocate to the nucleus, and activate the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.[4] (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine mimics the hypoxic state by binding to VHL and preventing it from targeting HIF-α for degradation, thus leading to HIF-α stabilization.
Quantitative Data
The following tables summarize the available quantitative data on the biological activity of (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine in various cell-based assays.
Table 1: Smad3 Degradation
| Cell Line | Concentration Range | Incubation Time | Outcome | Reference |
| Rat Renal Fibroblasts | 1-125 nM | 48 h | Concentration-dependent degradation of Smad3 protein. | [6] |
| CWR22Rv1 | 0-50 µM | 24 h | Degradation of Smad3 protein levels. | [6] |
| Rv1 | 10, 20, 50 µM | 24 h | Reduction in Smad3 protein levels. | [6] |
Table 2: HIF-α Stabilization
| Cell Line | Concentration Range | Incubation Time | Outcome | Reference |
| Rat Renal Fibroblasts | 1-125 nM | 48 h | Significant upregulation of HIF-2α protein level. | [6] |
Experimental Protocols
The following are representative experimental protocols for assessing the activity of (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine. Specific parameters may require optimization depending on the cell line and experimental setup.
Synthesis of (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine
A detailed, publicly available synthesis protocol for this specific molecule is not available. However, based on the general synthesis of PROTACs utilizing the (S,R,S)-AHPC VHL ligand, a plausible synthetic route would involve the coupling of a benzofuranylmethyl-pyridine derivative, which acts as the Smad3 warhead, to the (S,R,S)-AHPC-C2-amine linker.
General Procedure:
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Activation of the Warhead: The carboxylic acid group on the benzofuranylmethyl-pyridine derivative is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in an aprotic solvent like dimethylformamide (DMF).
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Coupling Reaction: The (S,R,S)-AHPC-C2-amine linker is added to the activated warhead solution, along with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), and the reaction is stirred at room temperature until completion.
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Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (HPLC).
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Characterization: The structure and purity of the final product are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Western Blot for Smad3 Degradation and HIF-α Stabilization
This protocol allows for the semi-quantitative determination of protein levels in cell lysates.
1. Cell Culture and Treatment:
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Plate cells (e.g., rat renal fibroblasts, CWR22Rv1) in appropriate culture dishes and grow to 70-80% confluency.
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Treat cells with varying concentrations of (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine or vehicle control (e.g., DMSO) for the desired duration (e.g., 24 or 48 hours).
2. Cell Lysis:
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Wash cells with ice-cold phosphate-buffered saline (PBS).
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Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Scrape the cells and collect the lysate.
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Centrifuge the lysate to pellet cell debris and collect the supernatant.
3. Protein Quantification:
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Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. SDS-PAGE and Protein Transfer:
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Normalize protein amounts for each sample and prepare them with Laemmli buffer.
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Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
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Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against Smad3, HIF-1α, HIF-2α, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
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Wash the membrane with TBST.
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Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane with TBST.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
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Quantify band intensities using densitometry software and normalize to the loading control.
HIF-α Stabilization Luciferase Reporter Assay
This assay provides a quantitative measure of HIF-α transcriptional activity.
1. Cell Culture and Transfection:
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Plate cells in a multi-well plate suitable for luminescence readings.
-
Co-transfect the cells with a luciferase reporter plasmid containing a hypoxia response element (HRE) upstream of the luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.
2. Compound Treatment:
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After transfection, treat the cells with various concentrations of (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine or a vehicle control. A known HIF-α stabilizer (e.g., dimethyloxalylglycine - DMOG) can be used as a positive control.
3. Cell Lysis and Luciferase Assay:
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After the desired incubation period, lyse the cells using the luciferase assay lysis buffer.
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Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system.
4. Data Analysis:
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Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal for each well.
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Compare the relative luciferase activity of the treated samples to the vehicle control to determine the fold induction of HIF-α transcriptional activity.
Conclusion
(S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine is a promising dual-function PROTAC with the potential to modulate two key signaling pathways involved in various pathologies. Its ability to induce the degradation of Smad3 while simultaneously stabilizing HIF-α offers a novel therapeutic strategy. Further research is warranted to fully elucidate its therapeutic potential and to optimize its pharmacological properties for clinical applications. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the capabilities of this innovative molecule.
References
- 1. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 2. academic.oup.com [academic.oup.com]
- 3. TGF-beta receptor-mediated signalling through Smad2, Smad3 and Smad4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ubiquitin Pathway in VHL Cancer Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxygen-Dependent Ubiquitination and Degradation of Hypoxia-Inducible Factor Requires Nuclear-Cytoplasmic Trafficking of the von Hippel-Lindau Tumor Suppressor Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
